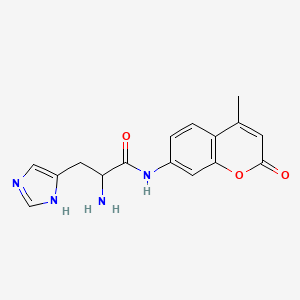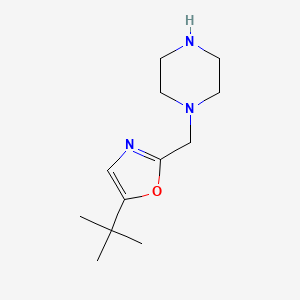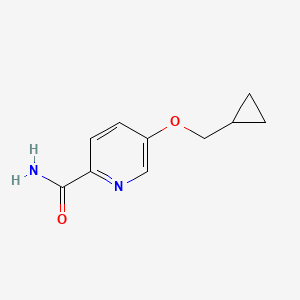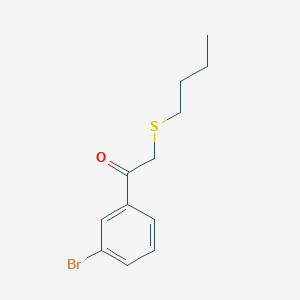
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a butylthio group attached to an ethanone backbone
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-2-(butylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with butylthiol in the presence of a base, followed by oxidation to form the desired ethanone compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or thiol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one has several scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various functionalized derivatives.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromophenyl)-2-(butylthio)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific active sites, while the butylthio group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromophenyl)ethan-1-one: Lacks the butylthio group, resulting in different reactivity and applications.
1-(3-Chlorophenyl)-2-(butylthio)ethan-1-one: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: The presence of a methylthio group instead of a butylthio group affects the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15BrOS |
|---|---|
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-2-3-7-15-9-12(14)10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
Clave InChI |
CRBGZXZDSJYDPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


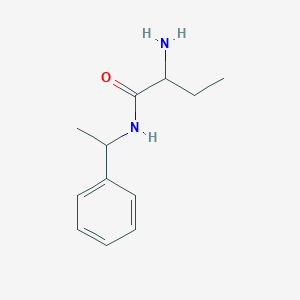
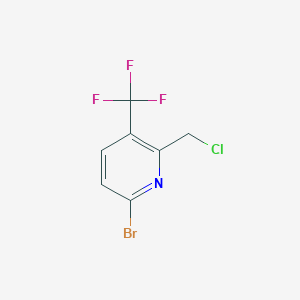


![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
![4H-Pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13651872.png)
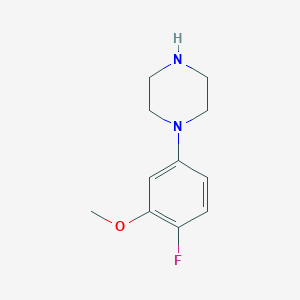
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
